6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of fluorine atoms to the indole structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of indoline followed by reduction and cyclization . The reaction conditions often include the use of strong acids and bases, as well as specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated indole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: Another fluorinated indole derivative with similar chemical properties.
3,9-Dimethylindole: Lacks the fluorine atom but shares the indole core structure.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but without the fluorine and methyl groups.
Uniqueness
The presence of both fluorine and methyl groups in 6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole makes it unique compared to other indole derivatives. These modifications can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H15FN2 |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
6-fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H15FN2/c1-7-3-4-10(14)13-12(7)9-6-15-8(2)5-11(9)16-13/h3-4,8,15-16H,5-6H2,1-2H3 |
InChI Key |
HCYRURRDRPPBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C |
Origin of Product |
United States |
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